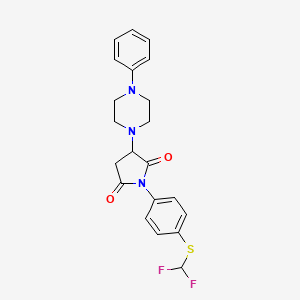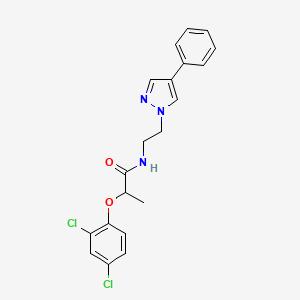![molecular formula C17H18ClNO2 B2392442 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide CAS No. 2411198-64-4](/img/structure/B2392442.png)
2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide is an organic compound with the molecular formula C17H18ClNO2 and a molecular weight of 303.79 g/mol. This compound is characterized by the presence of a chloro group, a hydroxy group, and a phenyl group attached to an ethyl chain, which is further connected to a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-chloropropanoyl chloride with 2-hydroxy-2-(4-phenylphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2-Chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide can be compared with similar compounds such as:
2-Chloro-N-(2-hydroxyphenyl)nicotinamide: This compound also contains a chloro and hydroxy group but differs in the structure of the aromatic ring.
2-Chloro-N-(2-hydroxyphenyl)acetamide: Similar in containing a chloro and hydroxy group, but with a simpler acetamide structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-phenylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(18)17(21)19-11-16(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12,16,20H,11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZOWZHYLBBUFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(C=C1)C2=CC=CC=C2)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2392363.png)

![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)

![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)

![3-(2-fluorobenzyl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2392374.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethan-1-one hydrochloride](/img/structure/B2392378.png)

![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)

